molecular formula C12H13BrO3 B12077093 Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate

Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate

Cat. No.: B12077093
M. Wt: 285.13 g/mol
InChI Key: LYYNFKVEPQPVPJ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H13BrO3 It is a derivative of phenylpropanoate, featuring a bromine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(3-bromo-2-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylpropanoates.

    Reduction: Formation of ethyl 3-(3-bromo-2-methylphenyl)-3-hydroxypropanoate.

    Oxidation: Formation of ethyl 3-(3-bromo-2-methylphenyl)-3-carboxypropanoate.

Scientific Research Applications

Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor to compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromine atom and the carbonyl group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-(2-bromo-3-methylphenyl)-3-oxopropanoate: Differing in the position of the bromine and methyl groups on the phenyl ring.

    Ethyl 3-(3-chloro-2-methylphenyl)-3-oxopropanoate: Featuring a chlorine atom instead of bromine.

    Ethyl 3-(3-bromo-2-ethylphenyl)-3-oxopropanoate: Having an ethyl group instead of a methyl group.

These compounds share similar chemical properties but may exhibit different reactivities and biological activities due to the variations in their substituents.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)9-5-4-6-10(13)8(9)2/h4-6H,3,7H2,1-2H3

InChI Key

LYYNFKVEPQPVPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)Br)C

Origin of Product

United States

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